molecular formula C10H14N2O3 B15292191 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid

2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid

Cat. No.: B15292191
M. Wt: 210.23 g/mol
InChI Key: FQNZPZLDVSWTIP-UHFFFAOYSA-N
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Description

2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid is an organic compound with the molecular formula C10H14N2O3. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethoxy group and an acetic acid moiety. It is a derivative of acetic acid and is used in various chemical and biological applications.

Preparation Methods

The synthesis of 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 4-nitrophenylacetic acid with ethylene glycol to form an intermediate, which is then reduced to 4-aminophenylacetic acid. This intermediate is further reacted with ethylene oxide to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of specific catalysts and controlled reaction conditions to ensure the efficient production of the compound .

Chemical Reactions Analysis

2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters and amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Scientific Research Applications

2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid include:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-[2-(4-aminoanilino)ethoxy]acetic acid

InChI

InChI=1S/C10H14N2O3/c11-8-1-3-9(4-2-8)12-5-6-15-7-10(13)14/h1-4,12H,5-7,11H2,(H,13,14)

InChI Key

FQNZPZLDVSWTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCOCC(=O)O

Origin of Product

United States

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